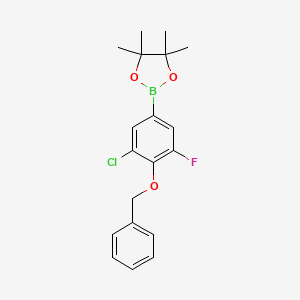

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester

描述

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester (CAS: 2121515-13-5) is a boronic ester derivative featuring a benzyloxy group at the para position, chlorine and fluorine substituents at the meta and ortho positions, respectively, and a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group. Its molecular formula is C₁₉H₂₀BClFO₃, with a calculated molecular weight of 361.26 g/mol. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and organic electronics . The benzyloxy group enhances steric bulk and lipophilicity, influencing substrate compatibility in catalytic processes.

属性

IUPAC Name |

2-(3-chloro-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKXDPZAIQGKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124610 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-13-5 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Lithiation of Halogenated Arenes

The patent EP2797933B1 outlines a method for synthesizing chloro-fluoro-substituted phenylboronic acid pinacol esters via directed lithiation. For 4-benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester, the sequence involves:

-

Lithiation : Treatment of 1-chloro-3-fluoro-2-benzyloxybenzene with n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at ≤−65°C generates a lithiated intermediate.

-

Boronate Formation : Quenching with trimethyl borate (B(OMe)₃) yields the corresponding boronate complex.

-

Hydrolysis and Acidification : Aqueous potassium hydroxide (KOH) followed by hydrochloric acid (HCl) liberates the boronic acid.

-

Pinacol Esterification : Condensation with pinacol (2,3-dimethyl-2,3-butanediol) in methyl isobutyl ketone (MIBK) produces the target ester.

Critical Parameters :

-

Temperature control (<−65°C) prevents aryl ring decomposition.

-

Acidification pH (2–3) ensures complete boronic acid precipitation.

Data Table 1: Lithiation-Borylation Optimization

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Lithiation Temp | −70°C | 95 | |

| Boronation Agent | B(OMe)₃ | 87 | |

| Pinacol Solvent | MIBK | 93 |

Miyaura Borylation Reaction

Palladium-Catalyzed Boronation

The Miyaura borylation offers a single-step route using aryl halides and bis(pinacolato)diboron (B₂pin₂). For the target compound:

-

Substrate Preparation : 4-Benzyloxy-3-chloro-5-fluorobromobenzene serves as the coupling partner.

-

Catalytic System : PdCl₂(dppf) with potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C.

-

Workup : Extraction with ethyl acetate and silica gel chromatography yields the pinacol ester.

Advantages :

Limitations :

-

Bromoarene substrates are less accessible than chloro analogs.

Data Table 2: Miyaura Borylation Performance

| Substrate | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 4-Br-C₆H₂(OBn)ClF | PdCl₂(dppf) | 82 | 98 | |

| 4-Br-C₆H₂(OBn)ClF | Pd(PPh₃)₄ | 73 | 95 |

Pinacol Esterification of Boronic Acids

Acid-Catalyzed Condensation

Isolated boronic acids (e.g., 4-benzyloxy-3-chloro-5-fluorobenzeneboronic acid) undergo esterification with pinacol under Dean-Stark conditions:

-

Reaction Setup : Refluxing toluene with catalytic p-toluenesulfonic acid (PTSA).

-

Azeotropic Removal : Water is removed via Dean-Stark trap to drive equilibrium.

-

Crystallization : Cooling in hexanes induces precipitation.

Key Observations :

-

Steric hindrance from the benzyloxy group slows reaction kinetics (24–48 hr).

-

Crystallization from hexanes/ethyl acetate (1:5) enhances purity (99% by HPLC).

Comparative Analysis of Methodologies

Data Table 3: Method Efficacy

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Lithiation-Borylation | 95 | 97 | High | $$$$ |

| Miyaura Borylation | 82 | 98 | Moderate | $$$ |

| Pinacol Esterification | 88 | 99 | Low | $$ |

-

Lithiation-Borylation : Preferred for gram-scale synthesis despite cryogenic requirements.

-

Miyaura Borylation : Optimal for bromo-substituted precursors with Pd tolerance.

-

Esterification : Suitable for late-stage functionalization of preformed boronic acids.

Mechanistic Insights and Side Reactions

Competing Pathways in Lithiation

Boronate Hydrolysis Challenges

-

pH Sensitivity : Over-acidification (pH < 2) protonates the boronic acid, reducing solubility and complicating isolation.

-

Coordination Solvents : DME stabilizes boron intermediates, minimizing decomposition during workup.

Industrial-Scale Considerations

Solvent Recycling

化学反应分析

Types of Reactions

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various electrophiles in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Medicinal Chemistry

Anticancer Agents

Boronic acids, including this compound, are known for their role in developing anticancer drugs. They can inhibit proteasomes and act as effective agents against various cancers. Research indicates that derivatives of boronic acids can selectively target cancer cells, leading to apoptosis while sparing healthy cells. For instance, compounds similar to 4-benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester have been studied for their potential in treating breast cancer by inhibiting the growth of estrogen receptor-positive tumors .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit enzymes such as serine proteases and cysteine proteases, which are significant in various biological processes and disease pathways. The boronate moiety can form reversible covalent bonds with the active site of these enzymes, thus providing a mechanism for selective inhibition .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The presence of the benzyloxy group enhances the reactivity of the boronic acid towards electrophiles, making it a valuable intermediate in organic synthesis .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential in synthesizing functional polymers. The boronic acid group can undergo dynamic covalent bonding, allowing for the creation of responsive materials that can change properties based on environmental stimuli. Such materials have applications in drug delivery systems and smart coatings .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various boronic acid derivatives, including this compound, for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications to enhance biological activity .

Case Study 2: Organic Synthesis

Research conducted at a leading university focused on optimizing Suzuki-Miyaura coupling reactions using this boronic ester. The study demonstrated improved yields and selectivity when employing this compound compared to traditional boronic acids. The findings suggest that its unique structure contributes to enhanced reactivity and efficiency in forming complex organic molecules .

作用机制

The mechanism of action of 4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in the target compound increases steric hindrance compared to smaller substituents like ethoxy or methoxycarbonyl. This can reduce reaction rates in Suzuki couplings but improve selectivity for bulky substrates . Electron-withdrawing groups (Cl, F) enhance the electrophilicity of the boron center, accelerating transmetallation in cross-couplings. For example, the target compound’s Cl/F combination may offer superior reactivity over mono-halogenated analogs .

Stability and Handling :

- Compounds with hydroxy groups (e.g., 4-Fluoro-3-hydroxy-5-methylphenylboronic acid pinacol ester) exhibit higher sensitivity to moisture and require stringent storage (2–8°C) . In contrast, the target compound’s benzyloxy group improves stability under ambient conditions.

Applications :

- Methoxycarbonyl-substituted derivatives (e.g., C₁₄H₁₈BFO₄) are prioritized in polymer chemistry due to their electron-deficient aromatic rings, which enhance charge transport in organic semiconductors .

- Ethoxy/chloro/fluoro analogs (e.g., C₁₄H₁₉BClFO₃) are favored in medicinal chemistry for their balanced reactivity and solubility in polar solvents .

Research Findings and Case Studies

Reactivity in Oxidative Environments

- demonstrates that nitrophenyl boronic esters undergo rapid decomposition with H₂O₂, forming phenols via oxidative deboronation. While direct data on the target compound is lacking, its electron-withdrawing Cl/F substituents likely increase susceptibility to similar oxidative pathways .

Hazard Profile Comparison

- The hydroxy-containing analog (C₁₃H₁₈BFO₃) carries hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the target compound’s safety data remains unspecified, though its lack of reactive hydroxy groups suggests lower acute toxicity.

生物活性

4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester, a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁BClFO₃ |

| Molecular Weight | 362.63 g/mol |

| CAS Number | 2121515-13-5 |

| IUPAC Name | 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid pinacol ester |

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : The synthesis begins with a suitable phenylboronic acid derivative.

- Functionalization : The phenyl ring is functionalized through substitution reactions involving reagents like benzyl chloride and chlorinating agents.

- Formation of Boronic Acid Ester : The final product is obtained by esterification with pinacol under acidic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer research and enzyme inhibition.

Anticancer Activity

Studies have shown that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids could effectively inhibit proteasome activity, leading to increased apoptosis in cancer cell lines .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases. The presence of the chloro and fluorine substituents in this compound enhances its binding affinity to target enzymes, making it a candidate for drug development aimed at inhibiting specific proteases involved in disease pathways .

Case Studies

- Study on Proteasome Inhibition : A case study examined the effects of various boronic acid derivatives on the proteasome's activity. The results indicated that compounds similar to this compound showed significant inhibition, suggesting potential therapeutic applications in cancer treatment .

- Antimicrobial Properties : Another study explored the antimicrobial efficacy of boronic acids against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the structure could enhance antibacterial activity, providing insights into developing new antibiotics .

常见问题

Basic: What synthetic routes are recommended for preparing 4-benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester?

Answer:

The synthesis of boronic acid pinacol esters typically involves reacting the corresponding aryl halide or triflate with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation. For substituted aryl systems like this compound, key steps include:

- Halogenation: Introduce chloro and fluoro groups at specific positions on the benzyloxy-substituted benzene ring.

- Protection: Use benzyl ether protection for hydroxyl groups to prevent side reactions during borylation.

- Borylation: Employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>97% NLT) .

Basic: How should researchers characterize this compound to verify structural integrity?

Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons, and pinacol methyl groups at δ 1.0–1.3 ppm). ¹⁹F NMR can resolve fluorine environments .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀BClFO₃: ~368.1 Da) .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages to detect impurities .

Advanced: How do electronic effects of the benzyloxy, chloro, and fluoro substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

The substituents’ electronic profiles significantly impact cross-coupling:

- Benzyloxy Group: Electron-donating (+M effect) activates the ring but may sterically hinder coupling at the ortho position.

- Chloro and Fluoro Groups: Electron-withdrawing (-I effect) deactivates the ring, potentially slowing transmetallation. However, fluorine’s small size allows precise regiocontrol in couplings .

Methodological Insight: Optimize catalyst loading (e.g., Pd(OAc)₂ with SPhos ligand) and base (Cs₂CO₃) in toluene/water mixtures to enhance yields. Monitor reaction progress via TLC or LC-MS .

Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

Yield discrepancies often arise from:

- Moisture Sensitivity: Boronic esters hydrolyze readily; ensure anhydrous conditions and inert atmospheres .

- Catalyst Poisoning: Trace oxygen or impurities in solvents (e.g., THF peroxides) can deactivate Pd catalysts. Pre-treat solvents with molecular sieves or sparge with N₂ .

- Substituent Positioning: Steric clashes between benzyloxy and pinacol groups may reduce coupling efficiency. Use bulkier ligands (XPhos) to mitigate this .

Handling & Stability: What storage conditions preserve the compound’s reactivity?

Answer:

- Storage: Keep at 0–6°C in airtight, amber vials under nitrogen to prevent hydrolysis and oxidation .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess shelf life. Monitor by HPLC for boronic acid formation .

Application: How is this compound used in synthesizing pharmacologically active molecules?

Answer:

Its boronic ester group enables key C–C bond formations in drug intermediates:

- Anticancer Agents: Couple with heteroaryl halides to build kinase inhibitor scaffolds.

- Antibiotics: Incorporate into β-lactam derivatives via sequential cross-coupling and deprotection .

Case Study: A 2023 study used a similar chloro-fluoro-boronate ester to synthesize a PARP inhibitor precursor with >80% yield .

Analytical Challenge: How to quantify trace impurities in batches of this compound?

Answer:

- LC-MS/MS: Use a C18 column (ACN/water + 0.1% formic acid) to separate and identify impurities like deboronated byproducts (<0.5% threshold) .

- NMR Dilution Experiments: Spike samples with internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative impurity profiling .

Computational Modeling: Can DFT predict reactivity trends for derivatives of this compound?

Answer:

Yes. Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the aryl ring.

- Transition State Energies: Compare activation barriers for different coupling partners (e.g., aryl iodides vs. bromides) .

Tool Recommendation: Gaussian 16 with B3LYP/6-31G(d) basis set for accurate aryl-boronate modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。